molecular formula C23H29N5O2S B4285034 N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-BUTOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-BUTOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4285034
M. Wt: 439.6 g/mol
InChI Key: WRYZJNRYRHQCCG-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-BUTOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-BUTOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the reaction of o-phenylenediamine with thionyl chloride in pyridine to form 2,1,3-benzothiadiazole . This intermediate is then further functionalized through a series of reactions to introduce the piperazinyl and butoxybenzyl groups. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-BUTOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are optimized based on the desired outcome.

    Major Products: The products formed depend on the specific reaction and conditions used.

Scientific Research Applications

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-BUTOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-BUTOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-BUTOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE can be compared with other benzothiadiazole derivatives, such as:

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(4-butoxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2S/c1-2-3-14-30-20-7-4-18(5-8-20)16-27-10-12-28(13-11-27)17-23(29)24-19-6-9-21-22(15-19)26-31-25-21/h4-9,15H,2-3,10-14,16-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYZJNRYRHQCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-BUTOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-BUTOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-BUTOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-BUTOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-BUTOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-BUTOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE

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